molecular formula C20H19ClN4O2 B2682476 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899980-66-6

3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2682476
CAS RN: 899980-66-6
M. Wt: 382.85
InChI Key: FWMXGKOZHWWKGU-UHFFFAOYSA-N
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Description

3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a chemical compound that is commonly known as GSK-3 inhibitor. It is a molecule that has attracted the attention of researchers in the field of biochemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound belongs to a category of substances involved in the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole and triazolobenzoxazole have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative Properties and DNA Binding

Research on benzochromene derivatives has shown that certain compounds exhibit potent cytotoxic activity against cancer cells, inducing apoptosis through the modulation of pro- and anti-apoptotic gene expressions. This includes investigations into the mechanisms of cell cycle arrest and apoptosis induction in colorectal cancer cell lines (Ahagh et al., 2019).

Molecular Interaction Studies

The compound has been studied for its molecular interactions, particularly as antagonists to specific receptors. For example, a study on the CB1 cannabinoid receptor antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveals insights into the conformations and binding interactions within the receptor, offering a basis for designing receptor-specific drugs (Shim et al., 2002).

Serotonin Receptor Antagonism

The synthesis of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives demonstrates potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in studies related to the nervous system and potential therapeutic applications for conditions influenced by serotonin receptors (Mahesh et al., 2004).

Luminescent Properties and Electron Transfer

The compound also serves as a model for studying luminescent properties and photo-induced electron transfer, which are crucial in developing materials for optical applications and understanding molecular processes that involve energy transfer (Gan et al., 2003).

Development of Fluorescent Logic Gates

Piperazine substituted naphthalimide compounds have been synthesized and characterized as fluorescent logic gates, providing insights into molecular design principles for creating solvent-polarity reconfigurable logic systems. This research contributes to the development of molecular tools for probing cellular and molecular environments (Gauci & Magri, 2022).

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMXGKOZHWWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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